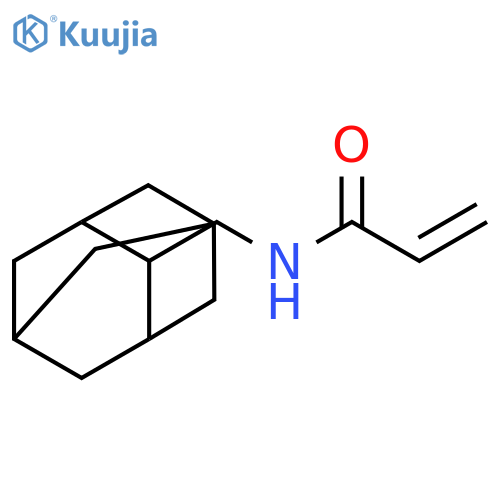Cas no 1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide)

1994719-29-7 structure
商品名:N-(adamantan-2-yl)methylprop-2-enamide
N-(adamantan-2-yl)methylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-(Tricyclo[3.3.1.13,7]dec-2-ylmethyl)-2-propenamide
- N-(adamantan-2-yl)methylprop-2-enamide
-
- インチ: 1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
- InChIKey: UERPXEBELFKBBS-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C2CC3CC1CC(C3)C2)(=O)C=C
じっけんとくせい
- 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.81±0.46(Predicted)
N-(adamantan-2-yl)methylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573522-0.05g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.05g |
$647.0 | 2023-09-14 | |
| Enamine | EN300-26573522-5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 5g |
$2235.0 | 2023-09-14 | |
| Enamine | EN300-26573522-10g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 10g |
$3315.0 | 2023-09-14 | |
| Enamine | EN300-26573522-0.1g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.1g |
$678.0 | 2023-09-14 | |
| Enamine | EN300-26573522-1g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 1g |
$770.0 | 2023-09-14 | |
| Enamine | EN300-26573522-0.5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.5g |
$739.0 | 2023-09-14 | |
| Enamine | EN300-26573522-2.5g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 2.5g |
$1509.0 | 2023-09-14 | |
| Enamine | EN300-26573522-0.25g |
N-[(adamantan-2-yl)methyl]prop-2-enamide |
1994719-29-7 | 90% | 0.25g |
$708.0 | 2023-09-14 |
N-(adamantan-2-yl)methylprop-2-enamide 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide) 関連製品
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
